Ethyl 1-(4-amino-1,2,5-oxadiazol-3-yl)-5-((isopropylamino)methyl)-1H-1,2,3-triazole-4-carboxylate
Description
This compound belongs to a class of heterocyclic molecules featuring a 1,2,3-triazole core fused with a 1,2,5-oxadiazol-3-yl (furazan) moiety. The structure includes an ethyl carboxylate ester at position 4 and an isopropylaminomethyl substituent at position 5 of the triazole ring. Its synthesis involves the reaction of 4-azidofurazan-3-amine with aroylacetate derivatives under reflux conditions in ethanol, catalyzed by MgCO₃, achieving yields up to 96% . Crystallographic refinement of such compounds often employs SHELX software (e.g., SHELXL), ensuring precise determination of molecular geometry and hydrogen-bonding networks critical for understanding physical properties .
Properties
IUPAC Name |
ethyl 1-(4-amino-1,2,5-oxadiazol-3-yl)-5-[(propan-2-ylamino)methyl]triazole-4-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N7O3/c1-4-20-11(19)8-7(5-13-6(2)3)18(17-14-8)10-9(12)15-21-16-10/h6,13H,4-5H2,1-3H3,(H2,12,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUFDNPNZOIOCNC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N(N=N1)C2=NON=C2N)CNC(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N7O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 1-(4-amino-1,2,5-oxadiazol-3-yl)-5-((isopropylamino)methyl)-1H-1,2,3-triazole-4-carboxylate typically involves multiple steps, including the formation of the oxadiazole and triazole rings. Common synthetic routes may involve the use of starting materials such as ethyl esters, amino compounds, and various reagents to facilitate ring formation and functional group modifications. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods while ensuring cost-effectiveness and safety. This may include the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to produce the compound on a larger scale.
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-(4-amino-1,2,5-oxadiazol-3-yl)-5-((isopropylamino)methyl)-1H-1,2,3-triazole-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing the ester group to an alcohol.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at different positions on the rings, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are crucial for achieving desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reaction type and conditions. For example, oxidation may yield oxides, reduction may produce alcohols, and substitution reactions can lead to a variety of substituted derivatives.
Scientific Research Applications
Ethyl 1-(4-amino-1,2,5-oxadiazol-3-yl)-5-((isopropylamino)methyl)-1H-1,2,3-triazole-4-carboxylate has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development and medicinal chemistry.
Industry: Utilized in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of Ethyl 1-(4-amino-1,2,5-oxadiazol-3-yl)-5-((isopropylamino)methyl)-1H-1,2,3-triazole-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its molecular targets and pathways are essential to understand its full potential and mechanism of action.
Comparison with Similar Compounds
Substituent-Driven Functional Variations
The target compound’s isopropylaminomethyl group distinguishes it from analogues with aryl or simpler alkyl substituents. For example:
- This derivative exhibits a melting point >200°C and high crystallinity, attributed to hydrogen bonds between the amino group and carboxylate oxygen .
Physicochemical Properties
Biological Activity
Ethyl 1-(4-amino-1,2,5-oxadiazol-3-yl)-5-((isopropylamino)methyl)-1H-1,2,3-triazole-4-carboxylate is a compound of significant interest due to its diverse biological activities. This article explores its synthesis, biological properties, and potential applications in medicine.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 342.35 g/mol. The compound features a triazole ring, an oxadiazole moiety, and an ethyl carboxylate group, which contribute to its biological activity.
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Common methods include:
- Formation of the Triazole Ring : Utilizing the Huisgen cycloaddition reaction between azides and alkynes.
- Oxadiazole Synthesis : Typically achieved through condensation reactions involving hydrazine derivatives and carboxylic acids.
Antimicrobial Activity
Research indicates that compounds containing triazole and oxadiazole moieties exhibit significant antimicrobial properties. For instance:
- A study demonstrated that derivatives similar to this compound showed activity against various Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli .
- The minimum inhibitory concentration (MIC) values for some derivatives were reported in the range of 32 to 128 µg/mL against these pathogens.
Antioxidant Activity
The antioxidant potential of this compound has been evaluated using DPPH and ABTS assays:
| Compound | EC50 (µg/mL) DPPH | EC50 (µg/mL) ABTS |
|---|---|---|
| Compound A | 75.5 | 101.1 |
| Compound B | 299.1 | 441.5 |
| Ethyl derivative | Not specified | Not specified |
These results indicate moderate antioxidant activity, suggesting potential applications in preventing oxidative stress-related diseases .
Anticancer Activity
Some derivatives of triazoles have shown promising anticancer activities. For example:
- Triazole-based compounds were tested against various cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer), with IC50 values indicating significant cytotoxicity .
Case Study 1: Antimicrobial Efficacy
A recent study evaluated the antimicrobial efficacy of a series of triazole derivatives including the target compound. The results indicated that compounds with substitutions at the triazole position exhibited enhanced activity against resistant bacterial strains .
Case Study 2: Antioxidant Properties
In another study focusing on the antioxidant properties of similar compounds, it was found that modifications in the oxadiazole ring significantly influenced the radical scavenging activity. The presence of electron-donating groups enhanced the activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
